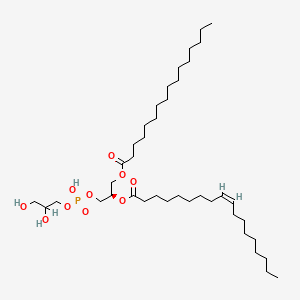

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol

Übersicht

Beschreibung

1-Palmitoyl-2-oleoyl-sn-glycero-3-(Phospho-rac-(1-Glycerol)) ist ein synthetisches Lungensurfactant, das zur Behandlung des Atemnotsyndroms bei Säuglingen eingesetzt wird . Diese Verbindung ist entscheidend, um einen Alveolarkollaps zu verhindern, indem die Grenzflächenspannung an den Luft-Wasser-Grenzflächen in den Alveolen reduziert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

1-Palmitoyl-2-oleoyl-sn-glycero-3-(Phospho-rac-(1-Glycerol)) kann durch Veresterungsreaktionen unter Verwendung von Glycerin, Palmitinsäure und Ölsäure synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen oft das Erhitzen der Reaktanten unter Rückfluss, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-Palmitoyl-2-oleoyl-sn-glycero-3-(Phospho-rac-(1-Glycerol)) beinhaltet großtechnische Veresterungsprozesse. Die Reaktanten werden in großen Reaktoren gemischt, und die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten . Das Produkt wird dann durch Techniken wie Destillation und Kristallisation gereinigt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can be synthesized through esterification reactions involving glycerol, palmitic acid, and oleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . The product is then purified using techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Reaktionstypen

1-Palmitoyl-2-oleoyl-sn-glycero-3-(Phospho-rac-(1-Glycerol)) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Peroxiden und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Doppelbindungen in der Ölsäurekette in Einfachbindungen umwandeln.

Substitution: Die Estergruppen können Substitutionsreaktionen mit Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxidionen und Amine können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Peroxide und hydroxylierte Derivate.

Reduktion: Gesättigte Fettsäurederivate.

Substitution: Verschiedene substituierte Glycerin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol is characterized by its molecular formula and a molecular weight of 749.0 g/mol. The structure consists of a glycerol backbone with palmitic acid and oleic acid chains attached to the first and second positions, respectively. This configuration contributes to its amphiphilic nature, making it suitable for forming lipid bilayers and micelles .

Surfactant in Respiratory Treatments

One of the most notable applications of this compound is its role as a surfactant in the treatment of respiratory distress syndrome (RDS). It was a key component of Surfaxin, a synthetic lung surfactant designed to reduce surface tension in the alveoli, thereby preventing collapse during breathing. Although Surfaxin was discontinued in 2017, studies have demonstrated that phosphatidylglycerols like POPG can significantly improve lung function by enhancing alveolar stability .

Vesicle Formation and Drug Delivery

POPG is widely used in creating liposomes and vesicles for drug delivery applications. Its ability to form stable lipid bilayers allows for the encapsulation of therapeutic agents, improving their solubility and bioavailability. Research has shown that liposomes containing POPG can enhance the delivery of various drugs, including anticancer agents and antibiotics, by facilitating cellular uptake through endocytosis .

Model Membrane Systems

In membrane biophysics, this compound serves as a model lipid for studying membrane dynamics and interactions. Its incorporation into artificial membranes helps researchers understand the behavior of biological membranes under various conditions, including temperature fluctuations and the presence of different solutes .

Drug Delivery Systems

A study investigated the efficacy of liposomes composed of POPG for delivering doxorubicin, an anticancer drug. The results indicated that POPG-containing liposomes exhibited enhanced drug retention and improved cytotoxicity against cancer cells compared to conventional formulations. This highlights the potential of POPG in targeted cancer therapies .

Respiratory Surfactants

Research published in Journal of Clinical Investigation evaluated the performance of synthetic surfactants containing POPG in preterm infants with RDS. The findings showed that these surfactants significantly reduced mortality rates and improved oxygenation levels compared to controls, underscoring their clinical relevance .

Summary Table of Applications

Wirkmechanismus

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise collapse them and lead to respiratory distress . The compound acts as a replacement surfactant, compensating for alveolar surfactant deficiency .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-Phosphatidylglycerol

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-Phosphoglycerol

- L-Alpha-1-palmitoyl-2-oleoylglycerophosphoglycerol

- Palmitoyloleoyl-Phosphatidylglycerol

Einzigartigkeit

1-Palmitoyl-2-oleoyl-sn-glycero-3-(Phospho-rac-(1-Glycerol)) ist einzigartig aufgrund seiner spezifischen Kombination von Palmitin- und Ölsäureketten, die unterschiedliche biophysikalische Eigenschaften verleihen . Diese Kombination ermöglicht es, die Grenzflächenspannung effektiv zu reduzieren und einen Alveolarkollaps zu verhindern, was es besonders wertvoll für medizinische Anwendungen macht .

Biologische Aktivität

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG) is a phospholipid that plays a crucial role in various biological processes, particularly in the context of membrane biology and antimicrobial activity. This article explores its biological activity, focusing on its structural properties, interactions with peptides, and implications in medical applications.

Structural Characteristics

Chemical Composition:

- Molecular Formula:

- Molecular Weight: 749.02 g/mol

- CAS Number: 202070-86-8

POPG is a synthetic lung surfactant and a component of bacterial membranes, making it significant for both therapeutic and research applications. It was previously used in the formulation of Surfaxin, aimed at treating infant respiratory distress syndrome by compensating for alveolar surfactant deficiency .

Biological Functions

1. Membrane Interaction:

POPG is known for its ability to interact with various antimicrobial peptides (AMPs). Studies have shown that AMPs preferentially bind to membranes containing POPG, which enhances their antimicrobial efficacy against Gram-negative bacteria such as Salmonella Typhimurium and Staphylococcus aureus. This selective binding is attributed to the anionic nature of POPG, which facilitates deeper insertion of peptides into the lipid bilayer .

2. Antimicrobial Activity:

Research indicates that POPG-containing membranes exhibit increased susceptibility to AMPs. For instance, the peptide 1018-K6 demonstrated significant permeabilization effects on liposomes composed of POPG, achieving up to 90% permeabilization within minutes. This suggests that POPG not only serves as a structural component but also enhances the effectiveness of antimicrobial agents by altering membrane integrity .

Case Studies

Case Study 1: Antimicrobial Peptide Interaction

A study investigated the interaction between the AMP 1018-K6 and model membranes composed of POPG. The results highlighted that the peptide penetrated the membranes more effectively than those composed of zwitterionic lipids, indicating a potential strategy for developing new antimicrobial therapies targeting resistant bacterial strains .

Case Study 2: Lung Surfactant Application

POPG was incorporated into synthetic lung surfactants to improve respiratory function in neonates suffering from respiratory distress syndrome. Its ability to reduce surface tension in alveoli was critical in preventing atelectasis (collapse of lung segments), thus supporting its therapeutic application .

Research Findings

Eigenschaften

Key on ui mechanism of action |

Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli. This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress. |

|---|---|

CAS-Nummer |

185435-28-3 |

Molekularformel |

C40H77O10P |

Molekulargewicht |

749.0 g/mol |

IUPAC-Name |

[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-/t37?,38-/m1/s1 |

InChI-Schlüssel |

PAZGBAOHGQRCBP-DDDNOICHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Aussehen |

Solid powder |

Key on ui other cas no. |

185435-28-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol)) 1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol 1-POPG POPG cpd |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.